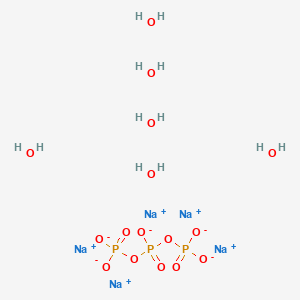

Triphosphate de pentasodium hexahydraté

Vue d'ensemble

Description

Pentasodium triphosphate hexhydrate is an inorganic compound with the chemical formula Na₅P₃O₁₀·6H₂O. It is the sodium salt of the polyphosphate penta-anion and is commonly used in various industrial and domestic applications, particularly in detergents. This compound is known for its ability to soften water and enhance the cleaning efficiency of detergents by binding to metal cations.

Applications De Recherche Scientifique

Pentasodium triphosphate hexhydrate has a wide range of applications in scientific research:

Chemistry: Used as a dispersing agent in ceramic processing and as a plasticizer in cement-based materials.

Biology: Acts as a preservative in food products, maintaining moisture and improving texture.

Medicine: Utilized in pharmaceutical formulations for its ability to bind metal ions.

Industry: Commonly used in detergents, water treatment, and as an emulsifier in food production

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pentasodium triphosphate hexhydrate is synthesized by heating a stoichiometric mixture of disodium phosphate (Na₂HPO₄) and monosodium phosphate (NaH₂PO₄) under carefully controlled conditions. The reaction can be represented as: [ 2 \text{Na}_2\text{HPO}_4 + \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_5\text{P}3\text{O}{10} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, sodium tripolyphosphate hexahydrate is produced on a large scale using a dry single-stage method or a classic spray drying two-stage method. The dry single-stage method involves mixing concentrated wet-process phosphoric acid with solid sodium carbonate and then calcining the mixture in a rotary kiln. This method eliminates several stages of the classic method, making it more cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions: Pentasodium triphosphate hexhydrate undergoes various chemical reactions, including:

Chelation: It binds strongly to metal cations, acting as a chelating agent.

Hydrolysis: It can hydrolyze to form simpler phosphates.

Common Reagents and Conditions:

Chelation: Involves metal cations such as calcium and magnesium.

Hydrolysis: Occurs in the presence of water.

Major Products Formed:

Chelation: Forms stable complexes with metal cations.

Hydrolysis: Produces simpler phosphates like disodium phosphate and monosodium phosphate.

Mécanisme D'action

The primary mechanism of action of sodium tripolyphosphate hexahydrate involves its ability to chelate metal ions. By binding to metal cations such as calcium and magnesium, it prevents these ions from interfering with the cleaning action of detergents. This chelation process enhances the effectiveness of detergents in hard water conditions .

Comparaison Avec Des Composés Similaires

- Trisodium phosphate (Na₃PO₄)

- Tetrasodium pyrophosphate (Na₄P₂O₇)

- Sodium hexametaphosphate (Na₆P₆O₁₈)

Comparison:

- Trisodium phosphate: Primarily used as a cleaning agent and degreaser. It has a simpler structure compared to sodium tripolyphosphate hexahydrate.

- Tetrasodium pyrophosphate: Used in detergents and as a buffering agent. It has a similar chelating ability but a different molecular structure.

- Sodium hexametaphosphate: Known for its high solubility and ability to sequester metal ions. It is often used in water treatment and food processing .

Pentasodium triphosphate hexhydrate stands out due to its hexahydrate form, which provides unique properties such as enhanced water retention and stability in various applications.

Propriétés

IUPAC Name |

pentasodium;[oxido(phosphonatooxy)phosphoryl] phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Na.H5O10P3.6H2O/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6;;;;;;/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6);6*1H2/q5*+1;;;;;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXJOKTYAQIFRP-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12Na5O16P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046605 | |

| Record name | Sodium triphosphate hydrate (5:1:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15091-98-2 | |

| Record name | Sodium tripolyphosphate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015091982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium triphosphate hydrate (5:1:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM TRIPOLYPHOSPHATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7Y93S4UXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Sodium Tripolyphosphate Hexahydrate in the formation of calcium phosphate/collagen composites?

A1: Sodium Tripolyphosphate Hexahydrate plays a crucial role as a source of orthophosphate ions during the mineralization of collagen matrices to form calcium phosphate/collagen composites []. When a solution of Sodium Tripolyphosphate Hexahydrate (specifically, 0.56 M Sodium Dibasic Phosphate (Na2HPO4) with a pH of ~14) crystallizes, it produces Sodium Tripolyphosphate Hexahydrate (Na5P3O10)·6H2O along with Na2HPO4 [1]. This crystallization process leads to a controlled release of orthophosphate ions, which are essential for the subsequent precipitation of minerals and the formation of the composite material.

Q2: Are there any studies on the stability of Sodium Tripolyphosphate Hexahydrate under different conditions?

A2: Yes, there is research dedicated to understanding the dehydration process of Sodium Tripolyphosphate Hexahydrate []. While the specific conditions studied are not detailed in the abstract, this research highlights the importance of understanding the stability of this compound, especially as its hydration state can influence its properties and applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)